molecular formula C6H8N2O2 B1349093 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid CAS No. 5744-56-9

1,3-Dimethyl-1H-pyrazole-5-carboxylic acid

Cat. No. B1349093
CAS RN: 5744-56-9
M. Wt: 140.14 g/mol
InChI Key: QRWZFUBHOQWUGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the empirical formula C6H8N2O2 . It has a molecular weight of 140.14 . The compound is solid in form .


Molecular Structure Analysis

The molecular structure of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid is represented by the SMILES string Cc1cc(C(O)=O)n(C)n1 . The InChI key for this compound is QRWZFUBHOQWUGH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1,3-Dimethyl-1H-pyrazole-5-carboxylic acid is a solid compound with a melting point of 208-213 °C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Structural and Spectral Investigations

Research on pyrazole derivatives, including 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid, has shown significant interest in their structural and spectral properties. Studies like those by Viveka et al. (2016) have focused on combining experimental and theoretical approaches, including density functional theory (DFT), to investigate these properties. Such research aids in understanding the molecular interactions and stability of these compounds (Viveka et al., 2016).

Synthesis of Derivatives

The synthesis of various derivatives of pyrazole carboxylic acids is another area of interest. Beck et al. (1988) described the synthesis of 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid ethyl esters, showcasing the versatility and potential applications of these compounds in chemical synthesis (Beck et al., 1988).

Biological Applications

In silico studies on pyrazole-based drug molecules, including derivatives of 1,3-dimethyl-1H-pyrazole, have highlighted their potential in pharmacology. Shubhangi et al. (2019) conducted studies revealing the activities and interaction behaviors of these compounds, indicating their significance in drug design and antimicrobial applications (Shubhangi et al., 2019).

Catalytic Applications

Pyrazole derivatives have been studied for their catalytic properties. Maurya and Haldar (2020) investigated dimeric copper(II) complexes with pyrazole derivatives, including 3,5-dimethyl-1H-pyrazole, for the oxidation of alcohols. This highlights their potential in developing eco-friendly and efficient catalytic systems (Maurya & Haldar, 2020).

Coordination Chemistry

The coordination chemistry of 1,3-dimethylpyrazole-5-carboxylic acid with metal ions like Cu and Co has been explored, indicating its potential in creating novel complexes. Jacimovic et al. (2015) reported the synthesis and crystal structure of such complexes, contributing to the field of coordination chemistry and materials science (Jacimovic et al., 2015).

Solid-State Chemistry

Studies on the structure and dynamic properties of pyrazole-4-carboxylic acids in the solid state, like those by Infantes et al. (2013), provide insights into their polymorphism and solid-state proton transfer. This research is valuable for understanding the material properties of these compounds (Infantes et al., 2013).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation . It is classified as Acute Tox. 4 Oral .

properties

IUPAC Name

2,5-dimethylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-3-5(6(9)10)8(2)7-4/h3H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWZFUBHOQWUGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343142
Record name 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-1H-pyrazole-5-carboxylic acid

CAS RN

5744-56-9
Record name 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared as described in General Procedure 2 from 1,1-dimethylethyl 7-amino-8-hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate and 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride. The latter reactant had been obtained in dichloromethane solution from the reaction of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (1.3 eq.) in the presence of a catalytic quantity of dimethylformamide, followed by evaporation of the volatiles after 1.5 h at 25° C.
Name
1,1-dimethylethyl 7-amino-8-hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid

Citations

For This Compound
11
Citations
D Huang, A Liu, W Liu, X Liu, Y Ren… - Heterocyclic …, 2017 - degruyter.com
Fourteen 1H-pyrazole-5-carboxylic acid derivatives containing oxazole and thiazole rings were synthesized and characterized by 1 H NMR, mass spectrometry and elemental analysis. …
Number of citations: 19 www.degruyter.com
M Nishioka, H Nakashita, H Suzuki… - Journal of pesticide …, 2003 - jstage.jst.go.jp
Synthesis and characterization of anti-rice blast activity of pyrazole derivatives was described. Structure-activity relationship study indicated that a carboxyl group at 5-position of 1-…
Number of citations: 23 www.jstage.jst.go.jp
W Lee, DF Ortwine, P Bergeron, K Lau, L Lin… - Bioorganic & medicinal …, 2013 - Elsevier
A series of N-7-methyl-imidazolopyrimidine inhibitors of the mTOR kinase have been designed and prepared, based on the hypothesis that the N-7-methyl substituent on …
Number of citations: 34 www.sciencedirect.com
X Single Crystal - researchgate.net
The single crystal X-ray diffraction studies were carried out on a Bruker Kappa Photon CMOS CCD diffractometer equipped with Mo K α radiation (λ= 0.71073 Å). Crystals of the subject …
Number of citations: 2 www.researchgate.net
K Ishimoto, N Fukuda, T Nagata, Y Sawai… - … Process Research & …, 2014 - ACS Publications
A practical and scalable synthesis of the vascular endothelial growth factor receptor-2 (VEGFR-2) kinase inhibitor 1 has been developed. The key features of the process development …
Number of citations: 14 pubs.acs.org
TG Le, A Kundu, A Ghoshal, NH Nguyen… - Journal of medicinal …, 2018 - ACS Publications
Recently, we have discovered that the registered pesticide, tolfenpyrad, unexpectedly and potently inhibits the development of the L4 larval stage of the parasitic nematode …
Number of citations: 18 pubs.acs.org
R Bai, X Jiang, Z Hui, Y Yoon, J Ge… - Advanced …, 2022 - Wiley Online Library
Inflammatory bowel disease (IBD) is a chronic and recurrent inflammatory disease that with a relapsing and remitting course. There is an urgent demand for novel drugs to treat IBD with …
Number of citations: 0 onlinelibrary.wiley.com
MJ Jeon, H Lee, J Lee, SY Baek, D Lee… - Journal of Medicinal …, 2022 - ACS Publications
Stimulator of interferon genes (STING) is an endoplasmic reticulum-membrane protein that plays important roles in cancer immunotherapy by activating innate immune responses. We …
Number of citations: 12 pubs.acs.org
G Auciello, A Di Marco, O Gonzalez Paz… - Journal of Medicinal …, 2020 - ACS Publications
Mutations in the human PANK2 gene are implicated in neurodegenerative diseases such as pantothenate kinase-associated neurodegeneration (PKAN) and result in low levels of …
Number of citations: 6 pubs.acs.org
F Islam - 2020 - search.proquest.com
Dose-limiting toxicities of clinically used agents and development of resistance are two significant limitations in cancer chemotherapy. Microtubule targeting agents (MTAs) are a …
Number of citations: 1 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.